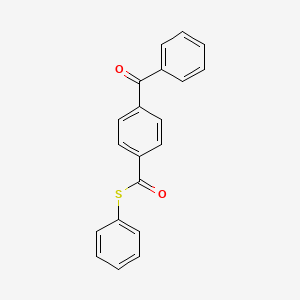

S-Phenyl 4-benzoylbenzene-1-carbothioate

Description

Properties

CAS No. |

112013-22-6 |

|---|---|

Molecular Formula |

C20H14O2S |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

S-phenyl 4-benzoylbenzenecarbothioate |

InChI |

InChI=1S/C20H14O2S/c21-19(15-7-3-1-4-8-15)16-11-13-17(14-12-16)20(22)23-18-9-5-2-6-10-18/h1-14H |

InChI Key |

CNQPAWYPGVRINI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)SC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Acid Chloride-Thiophenol Coupling

The most direct route involves reacting 4-benzoylbenzoyl chloride with thiophenol under controlled conditions. This method mirrors the synthesis of simpler aromatic thioesters such as S-phenyl benzenecarbothioate.

Mechanistic considerations :

- Acid chloride preparation : 4-Benzoylbenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at reflux.

- Nucleophilic acyl substitution : The acid chloride reacts with thiophenol in the presence of a base (e.g., pyridine or triethylamine) to scavenge HCl.

Optimization parameters :

In Situ Isothiocyanate Formation

Adapting the benzoylthioureido synthesis from, this method employs ammonium thiocyanate as the sulfur source:

Stepwise procedure :

- Convert 4-benzoylbenzoic acid to its acid chloride

- Treat with ammonium thiocyanate (NH₄SCN) in acetone to form 4-benzoylbenzoyl isothiocyanate

- React intermediate with thiophenol in dry acetone under nitrogen atmosphere

Advantages :

- Avoids handling volatile thiophenol directly

- Enables sequential addition for better regiocontrol

Characterization benchmarks :

- IR spectroscopy : Thiocarboxylate C=S stretch at 1150–1250 cm⁻¹

- ¹H NMR : Aromatic protons between δ 7.2–8.3 ppm with splitting patterns confirming substitution

Alternative Methodologies

Solid-Phase Synthesis

Immobilizing 4-benzoylbenzoic acid on Wang resin enables iterative coupling:

Resin activation :

- Treat resin with 1,1'-carbonyldiimidazole (CDI) in DMF

- Load 4-benzoylbenzoic acid (0.5 mmol/g loading)

Thiophenol coupling :

- 20% piperidine/DMF deprotection

- 5% thiophenol in DMF with HOBt/DIC activation

Cleavage conditions :

- 95% TFA/2.5% H₂O/2.5% triisopropylsilane

Enzymatic Thioesterification

Lipase-catalyzed transesterification offers green chemistry advantages:

| Parameter | Optimal Value |

|---|---|

| Enzyme | Candida antarctica B |

| Solvent | tert-Butyl methyl ether |

| Temperature | 40°C |

| Acyl donor | 4-Benzoylbenzoic acid vinyl ester |

| Thiol source | Thiophenol |

| Conversion | 78% (24 h) |

Purification and Analysis

Crystallization Techniques

- Solvent pair : Hexane/ethyl acetate (3:1 v/v)

- Seeding : Add 5 mg pure crystals at 45°C during cooling

- Yield : 62–68% after recrystallization

Chromatographic Methods

HPLC conditions :

- Column: C18, 250 × 4.6 mm

- Mobile phase: Acetonitrile/water (75:25)

- Flow rate: 1 mL/min

- Retention time: 12.3 min

Impurity profile :

| Impurity | Relative Retention Time |

|---|---|

| 4-Benzoylbenzoic acid | 0.87 |

| Diphenyl disulfide | 1.15 |

| Unreacted thiophenol | 0.68 |

Stability Considerations

Degradation pathways :

- Hydrolysis of thioester bond (pH > 8)

- Photooxidation of benzoyl group

- Radical-mediated sulfur oxidation

Storage recommendations :

- Argon atmosphere

- Amber glass at −20°C

- Stabilizer: 0.1% BHT (butylated hydroxytoluene)

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-Phenyl 4-benzoylbenzene-1-carbothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles like nitric acid (for nitration) or bromine (for bromination) are used under acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or thioethers.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry: S-Phenyl 4-benzoylbenzene-1-carbothioate is used as a building block in organic synthesis

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein modifications. Its aromatic nature allows for easy detection and analysis in various assays.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of S-Phenyl 4-benzoylbenzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and carbothioate group allow it to form stable complexes with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparison

The table below compares S-Phenyl 4-benzoylbenzene-1-carbothioate with three structurally related compounds:

| Compound Name | CAS # | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | Not provided | C₂₀H₁₄O₂S | Aromatic benzoyl, S-phenyl thioester |

| Phenyl benzoate | 93-99-2 | C₁₃H₁₀O₂ | Aromatic benzoate ester |

| S-Phenyl pyrrolidine-1-carbothioate | 138906-08-8 | C₁₁H₁₃NOS | Pyrrolidine, S-phenyl thioester |

| (S)-Methyl 4-(1-aminoethyl)benzoate | 222714-37-6 | C₁₀H₁₃NO₂ | Aminoethyl, methyl ester |

Key Observations :

- The target compound’s benzoyl and thioester groups differentiate it from phenyl benzoate (ester) and S-phenyl pyrrolidine-1-carbothioate (non-aromatic thioester).

Physicochemical Properties

Experimental data for S-Phenyl pyrrolidine-1-carbothioate () and (S)-Methyl 4-(1-aminoethyl)benzoate () provide insights into thioester and ester analogs:

| Property | S-Phenyl pyrrolidine-1-carbothioate | (S)-Methyl 4-(1-aminoethyl)benzoate |

|---|---|---|

| Molecular Weight (g/mol) | 207.29 | 179.22 |

| Boiling Point (°C) | 327.1 | Not reported |

| Density (g/cm³) | 1.21 | Not reported |

| Refractive Index | 1.616 | Not reported |

Key Observations :

- The pyrrolidine thioester’s higher boiling point (327.1°C) suggests strong intermolecular forces compared to smaller esters.

- Thioesters generally exhibit lower hydrolytic stability than esters due to weaker C-S bonds .

Reactivity and Stability

- Hydrolysis: Thioesters (e.g., S-phenyl carbothioates) undergo hydrolysis more readily than esters under acidic or basic conditions, forming thiols and carboxylic acids. This contrasts with phenyl benzoate, which hydrolyzes to phenol and benzoic acid .

- Thermal Stability : The benzoyl group in the target compound may enhance thermal stability compared to aliphatic thioesters like S-phenyl pyrrolidine-1-carbothioate .

Q & A

Q. What are the recommended synthetic routes for S-Phenyl 4-benzoylbenzene-1-carbothioate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of thioester derivatives like this compound typically involves coupling a benzoyl chloride derivative with a thiophenol under nucleophilic acyl substitution. For example:

- Step 1: Prepare 4-benzoylbenzene-1-carbonyl chloride by reacting 4-benzoylbenzoic acid with thionyl chloride (SOCl₂) at reflux .

- Step 2: React the acyl chloride with thiophenol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using a base (e.g., triethylamine) to scavenge HCl.

- Optimization: Use a 1.2:1 molar ratio of thiophenol to acyl chloride to minimize side reactions. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1). Purify via column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

Methodological Answer:

- 1H NMR: Key signals include aromatic protons (δ 7.2–8.3 ppm, multiplet) and the thioester carbonyl (indirectly inferred via deshielding effects). Overlapping signals may require 2D NMR (e.g., COSY) for resolution .

- 13C NMR: Confirm the carbothioate carbonyl (δ ~190–195 ppm) and benzoyl carbonyl (δ ~200 ppm).

- HRMS: Validate molecular ion peaks (e.g., [M+H]+ with <2 ppm error). Note: Thioesters may fragment via S–C bond cleavage, requiring soft ionization .

Common Pitfalls:

- Impurity Peaks: Residual solvents (e.g., DCM) may appear at δ 5.3 ppm. Use deuterated solvents and thorough drying.

- Oxidation Artifacts: Thioesters are prone to oxidation; store samples under inert gas .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzoyl or phenylthio groups influence the stability and reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer: Electron-withdrawing groups (EWGs) on the benzoyl ring (e.g., –NO₂, –CF₃) increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Conversely, electron-donating groups (EDGs, e.g., –OCH₃) reduce reactivity. For example:

- Experimental Design: Synthesize derivatives with –NO₂ (para) and –OCH₃ (para) substituents. Compare reaction rates with piperidine in acetonitrile via UV-Vis kinetics.

- Data Interpretation: Use Hammett plots (σ values vs. log k) to quantify electronic effects. Expect ρ > 0 for EWGs enhancing reactivity .

Case Study:

In analogous quinoline derivatives, –CF₃ substituents increased reaction rates by 3-fold compared to –CH₃ groups .

Q. What strategies can resolve contradictions in reported biological activity data for thioester derivatives like this compound, particularly regarding assay variability?

Methodological Answer:

- Assay Standardization: Use a reference inhibitor (e.g., acetylcholinesterase assays with galantamine) to calibrate activity measurements .

- Purity Validation: Confirm compound integrity via HPLC (C18 column, 90:10 MeOH:H₂O, λ = 254 nm) to rule out degradation artifacts .

- Orthogonal Assays: Combine enzymatic assays with cellular models (e.g., HEK293 cells) to assess membrane permeability vs. intrinsic activity .

Example:

Inconsistent IC₅₀ values for benzimidazole derivatives were resolved by controlling DMSO concentration (<1% v/v) to avoid solvent interference .

Q. How can computational methods (e.g., DFT) be integrated with experimental data to elucidate the mechanistic pathway of thioester bond cleavage in this compound under basic conditions?

Methodological Answer:

- Step 1: Perform DFT calculations (B3LYP/6-31G*) to model transition states for hydroxide attack at the carbonyl vs. thioester sulfur.

- Step 2: Validate with kinetic isotope effects (KIEs). For example, deuterate the thioester sulfur and compare kH/kD.

- Step 3: Correlate computational activation energies (ΔG‡) with experimental Arrhenius parameters.

Case Study:

For methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate, DFT predicted a ΔG‡ of 22.3 kcal/mol for hydrolysis, aligning with experimental t₁/₂ of 48 hours at pH 12 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.